Terephthalonitrile N,N'-dioxide
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Overview
Description
Terephthalonitrile N,N’-dioxide is a chemical compound with the molecular formula C8H4N2O2 . It has a molecular weight of 160.1296 . It is also known as 1,4-Dicyanobenzene di-N-oxide .
Synthesis Analysis
The synthesis of Terephthalonitrile N,N’-dioxide involves the chlorination of terephthalaldehyde dioxime to yield terephthalohydroximol chloride, to which absolute methynol was added to yield the TPNO . Another method involves the selective production of N-containing chemicals from polyethylene terephthalate (PET) via catalytic fast pyrolysis with ammonia (CFP-A) process .Molecular Structure Analysis
The molecular structure of Terephthalonitrile N,N’-dioxide is available as a 2D Mol file or as a computed 3D SD file . The InChIKey for this compound is JRVRIUGIFUNROE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Terephthalonitrile N,N’-dioxide has a molecular weight of 160.1296 . The physical and chemical properties of Terephthalonitrile N,N’-dioxide are not explicitly mentioned in the search results.Scientific Research Applications
Polymer Synthesis and Properties : Terephthalonitrile di-N-oxide has been utilized in polymerizations through 1,3-dipolar cycloaddition reactions with diolefins. The resulting polymers are amorphous and exhibit thermal stability up to 300-350°C in air (Iwakura et al., 1968).
Supercapacitor Electrode Material : A high-performance electrode material for supercapacitors, termed terephthalonitrile-derived nitrogen-rich network (TNN), has been developed. TNN demonstrates potential as a modular toolbox for future electrode material development (Hao et al., 2012).
Spectroscopic Studies : Infrared and Raman spectra studies of terephthalonitrile provide insights into the vibrational characteristics of the molecule, aiding in the understanding of its physical and chemical properties (Arenas et al., 1988).
Recycling Plastic Waste : Terephthalonitrile (TPN) can be produced directly from polyethylene terephthalate (PET) plastic via catalytic fast pyrolysis with ammonia. This process provides a method for converting waste PET plastics into valuable nitrogen-containing chemicals (Xu et al., 2019).
Photocatalytic Applications : Studies on the photocatalytic degradation of terephthalic acid using sulfated titanium dioxide have revealed the formation of fluorescent intermediates, contributing to the understanding of the mechanism of photocatalytic degradation (Lin et al., 2016).
Electrochemical Studies : Terephthalonitrile has been used in electrochemical studies to investigate redox reactions, providing insights into the behavior of various chemical compounds in redox processes (Evans & Gilicinski, 1992).
Curing Agents in Polysulfide Sealants : Terephthalonitrile oxide, a derivative of terephthalonitrile, has been used as a curing agent for polysulfide sealants. Its reactivity with thiols forms thiohydroximic acid derivatives, beneficial in the cure of polysulfide sealants (Hanhela & Paul, 1989).
Wastewater Treatment : Catalytic oxidation of wastewater from terephthalic acid manufacturing in supercritical water has shown efficient conversion of chemical oxygen demand (COD) to CO2, suggesting a method for treating industrial wastewater (Park et al., 2003).
Electron Spin Resonance Studies : The behavior of alkali metal ions in solutions of terephthalonitrile has been studied using electron spin resonance, providing insights into the interactions between these ions and the terephthalonitrile anion (Nakamura, 1967).
Metal Ion Catalysis : Research has shown that various metal compounds can catalyze the glycolysis of terephthalonitrile, offering a potential approach for chemical processing and synthesis (Ikeda et al., 1968).
Safety and Hazards
properties
InChI |
InChI=1S/C8H4N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-4H |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVRIUGIFUNROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C=[N+]=O)C=CC1=C=N[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958424 |
Source
|
Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalonitrile N,N'-dioxide | |
CAS RN |
3729-34-8 |
Source
|
Record name | [({4-[(Oxoiminio)methylidene]cyclohexa-2,5-dien-1-ylidene}methylidene)amino]oxidanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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